Tetradecyl phosphorodichloridate

Description

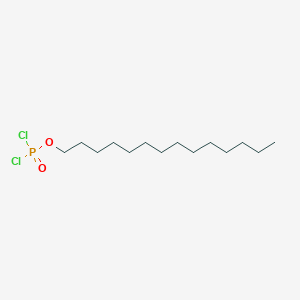

Tetradecyl phosphorodichloridate (C₁₄H₂₉Cl₂O₂P) is a phosphorodichloridate derivative characterized by a long-chain tetradecyl (C₁₄) group. Phosphorodichloridates are reactive intermediates widely employed in organic synthesis, particularly for phosphorylation reactions. Their structure—comprising a central phosphorus atom bonded to two chlorine atoms, one alkoxy/aryloxy group, and one oxo group—confers high electrophilicity, enabling coupling with nucleophiles like alcohols, amines, or amino acids . The tetradecyl chain likely enhances lipophilicity, making this compound valuable for synthesizing surfactants or lipid-soluble derivatives.

Properties

CAS No. |

109259-35-0 |

|---|---|

Molecular Formula |

C14H29Cl2O2P |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

1-dichlorophosphoryloxytetradecane |

InChI |

InChI=1S/C14H29Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3 |

InChI Key |

CWLGNBMUGORIIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl phosphorodichloridate can be synthesized through the reaction of tetradecyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Tetradecyl alcohol+Phosphorus oxychloride→Tetradecyl phosphorodichloridate+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include steps for the purification of the final product, such as distillation or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl phosphorodichloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form tetradecyl phosphoric acid and hydrogen chloride.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, thiols

Solvents: Dichloromethane, toluene

Catalysts: Acid or base catalysts may be used to facilitate certain reactions

Major Products Formed

Esters: Formed from the reaction with alcohols

Amides: Formed from the reaction with amines

Thioesters: Formed from the reaction with thiols

Phosphoric Acid: Formed from hydrolysis

Scientific Research Applications

Tetradecyl phosphorodichloridate is an organophosphorus compound characterized by a tetradecyl group attached to a phosphorodichloridate moiety. It is known for its reactivity and has various applications in chemical processes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

- Biology It is used in the modification of biomolecules and the study of enzyme mechanisms.

- Medicine It is being investigated for potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

- Industry It is utilized in the production of surfactants, lubricants, and other specialty chemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent to prepare organophosphorus compounds |

| Modification of Biomolecules | Employed in altering biomolecules for research purposes |

| Enzyme Mechanisms Study | Used to study how enzymes work |

| Drug Delivery Systems | Explored for its potential in delivering drugs |

| Precursor in Pharmaceuticals | Used as a starting material to synthesize drugs |

| Production of Surfactants | Utilized in creating surfactants |

| Production of Lubricants | Utilized in creating lubricants |

| Specialty Chemicals | Utilized in creating other specialty chemicals |

Structure-Based Drug Design

Structure-based drug design projects offer successful examples, emphasizing drug design features .

Cytochrome P450 Inhibitors Phenylimidazoles inhibit the hydroxylation process catalyzed by Cytochrome P450, a group of enzymes containing Heme. Phenyl-1, phenyl-2, and phenyl-4 are examples of such inhibitors . The chelation between one nitrogen atom and the iron of the P450 protein is an important element in the binding of these molecules .

BACE-1 Inhibitors Johnson & Johnson addressed the inhibition of the aspartic protease BACE-1 to discover therapeutic agents for treating Alzheimer's disease, based on the observation that the inhibition of this enzyme lowers β-amyloid levels in the brains of mice .

Factor Xa Inhibitors Antithrombotic drugs can be designed by targeting the inhibition of the coagulation cascade. Inhibition of factor Xa is more efficient than inhibiting thrombin for developing novel antithrombotic agents .

Theophylline-Triazole Derivatives as Antimicrobial Agents

Mechanism of Action

The mechanism of action of tetradecyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which readily reacts with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Phenyl Phosphorodichloridate (C₆H₅Cl₂O₂P)

- Structure : Features a phenyl group instead of tetradecyl.

- Synthesis: Produced by reacting phenol with POCl₃, analogous to naphthol-derived phosphorodichloridates .

- Applications : Used as a reactive intermediate in organic synthesis.

- Safety : Classified as a corrosive liquid (UN 3265), requiring stringent handling protocols to avoid skin/eye contact .

Naphthyloxy-Phosphorodichloridate (C₁₀H₇Cl₂O₃P)

- Structure : Incorporates a bulky 1-naphthyloxy group.

- Synthesis: Phosphorylation of 1-naphthol with POCl₃ yields this compound, which is subsequently coupled with amino acid esters (yields: 15–63%) .

- Applications : Serves as a synthon for bioactive molecule synthesis.

Key Structural Differences :

- Aryl derivatives (phenyl, naphthyloxy) exhibit higher electrophilicity due to aromatic electron-withdrawing effects, accelerating coupling reactions compared to alkyl variants.

Phosphonium Salts: Tributyl Tetradecyl Phosphonium Chloride (C₂₂H₄₈ClP)

- Structure : Quaternary phosphonium salt with tributyl and tetradecyl groups.

- Synthesis : Produced from triphosphines and chloroalkanes, enabling asymmetric cation design .

- Applications : Used as a biocide in industrial water treatment and as ionic liquids due to low volatility .

- Contrast with Phosphorodichloridates : Phosphonium salts are stable end-products, whereas phosphorodichloridates are reactive intermediates. The tetradecyl group in both compounds suggests shared utility in lipid-rich environments.

Deuterated Analogues: Tetradecyl Diphenylphosphate-d₁₀

- Structure : Deuterated version of a phosphate ester, incorporating isotopic labels.

- Applications : Employed as analytical standards requiring precise synthesis and handling to ensure measurement accuracy .

- Relevance to Tetradecyl Phosphorodichloridate : Highlights the demand for high-purity intermediates in preparing deuterated or isotopically labeled compounds.

Physical State Differences :

- Phenyl phosphorodichloridate is likely a liquid, whereas tetradecyl’s long alkyl chain may render it a solid, reducing volatility but requiring solvent-based handling.

Biological Activity

Tetradecyl phosphorodichloridate (TDPC) is a phosphonate compound that exhibits significant biological activity, particularly in the context of its potential as an antimicrobial agent and its interactions with biological systems. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of TDPC.

Chemical Structure and Properties

This compound is characterized by its phosphorodichloridate functional group attached to a tetradecyl alkyl chain. The structure can be represented as follows:

where R is the tetradecyl group. This structure is crucial for its interaction with biological membranes and enzymes.

Antimicrobial Properties

TDPC has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria and fungi. The compound demonstrates a mechanism of action that disrupts microbial cell membranes, leading to cell lysis. In a study evaluating various alkyl phosphonates, TDPC exhibited notable activity against several drug-resistant strains, suggesting its potential as a new biocide in clinical settings .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of TDPC. Using the MTT assay on HeLa and Vero E6 cell lines, TDPC showed varying degrees of cytotoxicity depending on concentration. The results indicated that at lower concentrations (below 25 µM), TDPC had minimal cytotoxic effects, while higher concentrations (above 50 µM) resulted in significant cell death .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 25 | 75 |

| 50 | 40 |

| 100 | 10 |

The biological activity of TDPC is primarily attributed to its ability to interact with lipid membranes and proteins. Studies suggest that the tetradecyl chain facilitates membrane penetration, while the phosphorodichloridate moiety may interact with cellular enzymes or receptors .

Interaction with P-Glycoprotein

Recent research has highlighted the role of TDPC in modulating P-glycoprotein (P-gp), a critical protein involved in drug transport across cell membranes. Inhibition studies showed that TDPC could significantly reduce P-gp-mediated efflux of substrates like calcein-AM, indicating its potential as an adjuvant in enhancing the bioavailability of co-administered drugs .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of TDPC against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates promising potential for TDPC as an antimicrobial agent in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In a comparative analysis of various phosphonates, TDPC was found to have a lower cytotoxic profile compared to other alkylated phosphonates, making it a candidate for further development in therapeutic applications .

Conclusion and Future Directions

This compound exhibits significant biological activity with promising applications in antimicrobial therapy and drug delivery enhancement through P-glycoprotein modulation. Future research should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and therapeutic efficacy in living organisms.

- Structural Modifications : To enhance selectivity and reduce cytotoxicity while maintaining antimicrobial effectiveness.

- Broader Spectrum Testing : Evaluating efficacy against a wider range of pathogens to establish comprehensive antimicrobial profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.